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molecular formula C9H14O B8556151 Nona-1,3-dien-5-one CAS No. 83339-20-2

Nona-1,3-dien-5-one

Cat. No. B8556151
M. Wt: 138.21 g/mol
InChI Key: QASSGVYKYRJLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04006136

Procedure details

In the same manner but replacing 1-(dimethylamino)-1-octen-3-one with an equivalent amount of 1-(dimethylamino)-1-penten-3-one, 1-(dimethylamino)-1-hexen-3-one, 1-(dimethylamino)-1-hepten-3-one, 1-(dimethylamino)-1-nonen-3one or 1-(dimethylamino)-1-decen-3-one, then 1,3-heptadien-5-one, 1,3-octadien-5-one, 1,3-nonadien-5-one, 1,3-undecadien-5-one and 1,3-dodecadien-5- are obtained, respectively.
Name
1-(dimethylamino)-1-decen-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(dimethylamino)-1-octen-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-(dimethylamino)-1-hexen-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1-(dimethylamino)-1-hepten-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[CH:4][C:5](=[O:11])[CH2:6][CH2:7][CH2:8][CH2:9]C.CN(C)[CH:15]=[CH:16]C(=O)CC.CN(C)[CH:24]=[CH:25][C:26](=[O:30])[CH2:27][CH2:28][CH3:29].CN(C)[CH:34]=[CH:35][C:36](=[O:41])[CH2:37][CH2:38][CH2:39][CH3:40].CN(C)[CH:45]=[CH:46][C:47](=[O:54])[CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH3:53].CN(C)[CH:58]=[CH:59]C(=O)CCCCCCC>>[CH2:9]=[CH:8][CH:7]=[CH:6][C:5](=[O:11])[CH2:4][CH3:3].[CH2:15]=[CH:16][CH:24]=[CH:25][C:26](=[O:30])[CH2:27][CH2:28][CH3:29].[CH2:45]=[CH:46][CH:34]=[CH:35][C:36](=[O:41])[CH2:37][CH2:38][CH2:39][CH3:40].[CH2:58]=[CH:59][CH:45]=[CH:46][C:47](=[O:54])[CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH3:53]

Inputs

Step One
Name
1-(dimethylamino)-1-decen-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(CCCCCCC)=O)C
Step Two
Name
1-(dimethylamino)-1-octen-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(CCCCC)=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(CC)=O)C
Step Four
Name
1-(dimethylamino)-1-hexen-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(CCC)=O)C
Step Five
Name
1-(dimethylamino)-1-hepten-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(CCCC)=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(CCCCCC)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CC=CC(CC)=O
Name
Type
product
Smiles
C=CC=CC(CCC)=O
Name
Type
product
Smiles
C=CC=CC(CCCC)=O
Name
Type
product
Smiles
C=CC=CC(CCCCCC)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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